molecular formula C6H8BNO2S B13466723 B-(2-cyclopropyl-5-thiazolyl)Boronic acid

B-(2-cyclopropyl-5-thiazolyl)Boronic acid

Cat. No.: B13466723
M. Wt: 169.01 g/mol
InChI Key: NXPLUBXLCJKKAK-UHFFFAOYSA-N
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Description

B-(2-cyclopropyl-5-thiazolyl)Boronic acid: is an organoboron compound that features a boronic acid functional group attached to a thiazole ring with a cyclopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of B-(2-cyclopropyl-5-thiazolyl)Boronic acid typically involves the reaction of a thiazole derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl or heteroaryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: B-(2-cyclopropyl-5-thiazolyl)Boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: B-(2-cyclopropyl-5-thiazolyl)Boronic acid is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds. This reaction is essential for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, boronic acids are used as enzyme inhibitors, particularly for proteases and kinases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds .

Mechanism of Action

The mechanism of action of B-(2-cyclopropyl-5-thiazolyl)Boronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. In the Suzuki-Miyaura coupling reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.

Comparison with Similar Compounds

  • Phenylboronic acid
  • Cyclopropylboronic acid
  • Thiazolylboronic acid

Comparison: B-(2-cyclopropyl-5-thiazolyl)Boronic acid is unique due to the presence of both a cyclopropyl group and a thiazole ring, which can impart distinct electronic and steric properties compared to other boronic acids. This uniqueness can influence its reactivity and selectivity in various chemical reactions .

Properties

Molecular Formula

C6H8BNO2S

Molecular Weight

169.01 g/mol

IUPAC Name

(2-cyclopropyl-1,3-thiazol-5-yl)boronic acid

InChI

InChI=1S/C6H8BNO2S/c9-7(10)5-3-8-6(11-5)4-1-2-4/h3-4,9-10H,1-2H2

InChI Key

NXPLUBXLCJKKAK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(S1)C2CC2)(O)O

Origin of Product

United States

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